2,2',3,3',4,4',5,5'-Octabromobiphenyl

Vue d'ensemble

Description

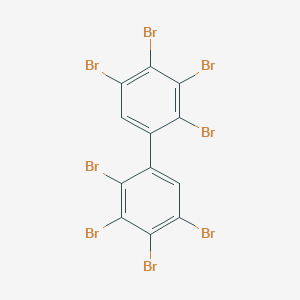

2,2',3,3',4,4',5,5'-Octabromobiphenyl (CAS: 67889-00-3) is a fully brominated congener of polybrominated biphenyls (PBBs) with the molecular formula C₁₂H₂Br₈ and a molecular weight of 785.38 g/mol . It is characterized by bromine substitutions at the 2,2',3,3',4,4',5,5' positions on the biphenyl backbone. This structural configuration imparts high thermal stability and resistance to degradation, making it historically relevant as a flame retardant.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,3,3’,4,4’,5,5’-Octabromobiphenyl typically involves the bromination of biphenyl. The process can be carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually conducted in a solvent like carbon tetrachloride or chloroform at elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of 2,2’,3,3’,4,4’,5,5’-Octabromobiphenyl follows similar synthetic routes but on a larger scale. The process involves continuous bromination of biphenyl in large reactors, followed by purification steps to isolate the desired product. The purification typically involves recrystallization or chromatography techniques to remove any unreacted biphenyl or partially brominated by-products .

Analyse Des Réactions Chimiques

Photolytic Degradation

PBB 194 undergoes photodegradation primarily via reductive debromination , where bromine atoms are sequentially removed under UV light. This process depends on solvent systems and environmental matrices:

Key findings:

-

Photolysis efficiency decreases with higher bromination due to steric hindrance .

-

No evidence of oxidative byproducts (e.g., dimethoxy derivatives) in later studies .

Metabolic Pathways

In biological systems, PBB 194 exhibits limited metabolism due to its high bromination. Structural requirements for enzymatic activity include adjacent non-brominated carbons, which are absent in PBB 194 :

| Enzyme System | Activity | Metabolites Identified |

|---|---|---|

| PB-induced microsomes | No significant metabolism | None detected |

| MC-induced microsomes | No detectable hydroxylation | – |

-

Elimination : Excreted unchanged in feces across species (rats, pigs, humans) .

-

Half-life : Estimated to exceed 10 years in humans due to persistence in adipose tissue .

Reductive Debromination in Environmental Matrices

Under anaerobic conditions (e.g., sediments), PBB 194 undergoes microbial-mediated reductive debromination:

Interaction with Hydroxyl Radicals

Atmospheric degradation via hydroxyl radicals is negligible due to its low volatility (vapor pressure: 7.0×10⁻¹¹ mmHg) :

Thermal Decomposition

At elevated temperatures (>300°C), PBB 194 releases hydrogen bromide (HBr) and forms polybrominated dibenzofurans (PBDFs):

| Condition | Byproducts | Toxicity Concerns |

|---|---|---|

| Incineration | PBDFs, brominated dioxins | Increased carcinogenic potential |

| Controlled pyrolysis | Lower brominated biphenyls + HBr | Corrosive gas emission |

Biochemical Interactions

While not a direct chemical reaction, PBB 194 influences biological systems through:

Applications De Recherche Scientifique

2,2’,3,3’,4,4’,5,5’-Octabromobiphenyl has several applications in scientific research:

Chemistry: Used as a flame retardant in various materials, including plastics and textiles.

Biology: Studied for its effects on biological systems, particularly its toxicity and environmental persistence.

Medicine: Investigated for its potential endocrine-disrupting effects and its impact on human health.

Mécanisme D'action

The mechanism of action of 2,2’,3,3’,4,4’,5,5’-Octabromobiphenyl involves its interaction with cellular receptors and enzymes. It acts as a ligand-activated transcriptional activator, binding to the XRE promoter region of genes it activates. This leads to the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene. These enzymes mediate the biochemical and toxic effects of halogenated aromatic hydrocarbons .

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The bromination pattern of PBBs significantly influences their physicochemical behavior. Below is a comparative analysis with key congeners:

Key Observations :

- Planarity and Bioactivity : The 2,2' bromination in octabromobiphenyl introduces steric hindrance, reducing molecular planarity and limiting interaction with biological receptors (e.g., aryl hydrocarbon hydroxylase) compared to laterally substituted congeners like 3,3',4,4',5,5'-hexabromobiphenyl .

- Solubility and Bioaccumulation : Higher bromination decreases water solubility, but octabromobiphenyl shows lower bioaccumulation in fish (bioaccumulation factor B = 0.023) compared to PBB-153 (B = 1.0) .

Environmental Persistence and Toxicity

- Octabromobiphenyl: Exhibits biphasic excretion in mammals, with a prolonged half-life in lactating cows (180 days) due to lipid affinity .

- Hexabromobiphenyl (PBB-153) : Accumulates in adipose tissues and biomagnifies in food chains. It is the dominant congener detected in FireMaster® mixtures and is prioritized in regulatory monitoring .

- Decabromobiphenyl : While highly persistent, its large molecular size limits absorption, resulting in lower acute toxicity but long-term environmental residues .

Regulatory and Analytical Relevance

- Octabromobiphenyl is included in analytical standards (e.g., ISO/IEC 62321-12:2023) for detecting PBBs in polymers . However, its environmental monitoring is less frequent compared to PBB-153, which is a marker for historical contamination .

- Heptabromobiphenyls (e.g., 2,2',3,4,4',5,5'-congener) are used as reference materials but lack extensive toxicological data .

Activité Biologique

2-(4-Isothiocyanatophenyl)-N,N-dimethyl-1-benzofuran-6-amine hydrochloride, also known as N-(4-(6-Dimethylamino-2-benzofuranyl)phenyl)isothiocyanate, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for 2-(4-isothiocyanatophenyl)-N,N-dimethyl-1-benzofuran-6-amine hydrochloride is C₁₇H₁₄N₂OS·HCl, with a molecular weight of approximately 294.37 g/mol. The compound features an isothiocyanate functional group and a benzofuran moiety, which are known to contribute to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₄N₂OS·HCl |

| Molecular Weight | 294.37 g/mol |

| CAS Number | 150321-87-2 |

| Purity | >97% |

Anticancer Properties

Research indicates that compounds containing isothiocyanate groups possess significant anticancer properties. For instance, studies have shown that these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines. The mechanisms underlying these effects often involve the modulation of signaling pathways associated with cell proliferation and survival.

-

Mechanisms of Action :

- Apoptosis Induction : Isothiocyanates can activate caspases, leading to apoptotic cell death.

- Cell Cycle Arrest : These compounds may interfere with the cell cycle progression by affecting cyclin-dependent kinases (CDKs) and other regulatory proteins.

-

Case Studies :

- In vitro studies have demonstrated that 2-(4-isothiocyanatophenyl)-N,N-dimethyl-1-benzofuran-6-amine hydrochloride exhibits cytotoxicity against several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The IC50 values for these cell lines were reported to be in the low micromolar range, indicating potent activity.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Research has highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

-

Antibacterial Activity :

- Studies have reported that derivatives of isothiocyanates exhibit significant antibacterial properties. For example, the compound demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values comparable to standard antibiotics.

-

Mechanisms :

- The antimicrobial action may be attributed to the disruption of bacterial cell membranes and interference with metabolic processes within the bacteria.

Comparative Analysis

To better understand the unique biological activity of 2-(4-isothiocyanatophenyl)-N,N-dimethyl-1-benzofuran-6-amine hydrochloride, it is useful to compare it with other structurally similar compounds.

| Compound Name | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| 4-(Dimethylamino)phenyl isothiocyanate | Moderate | High |

| Benzofuran-2-isothiocyanate | High | Moderate |

| Phenyl isothiocyanate | Low | High |

Q & A

Basic Questions

Q. What analytical methods are recommended for detecting 2,2',3,3',4,4',5,5'-Octabromobiphenyl in environmental samples?

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for quantifying octabromobiphenyl in environmental matrices. The International Electrotechnical Commission (IEC) outlines a validated protocol for polymer analysis, involving solvent extraction (e.g., toluene or isooctane), clean-up via silica gel columns, and GC-MS separation using a 5% phenyl-methylpolysiloxane column . Calibration requires certified reference materials (CRMs) prepared in exact-weight solutions (e.g., 35–100 µg/mL in isooctane) to ensure precision . Critical parameters include ion monitoring at m/z 785.376 (molecular ion) and isotope dilution for matrix correction.

Q. How does the environmental persistence of octabromobiphenyl compare to other polybrominated biphenyls (PBBs)?

Octabromobiphenyl exhibits prolonged environmental retention due to its high bromination and lipophilicity. In rats, fecal excretion follows biphasic kinetics: an initial half-life of <24 hours and a secondary phase of >16 days. Lactating cows show a terminal half-life of 180 days, significantly longer than lower-brominated congeners like hexabromobiphenyl (Table 1) .

Table 1. Comparative Half-Lives of PBBs in Animal Models

| Congener | Species | Half-Life (Days) | Source |

|---|---|---|---|

| This compound | Rat | 16 (secondary) | Norris et al. (1975) |

| 2,2',4,4',5,5'-Hexabromobiphenyl | Rat | Lifetime elimination (10% total dose) | Matthews et al. (1977) |

| Octabromobiphenyl | Cow | 180 | DiCarlo et al. (1978) |

Q. What are the critical considerations when preparing analytical standards for octabromobiphenyl?

- Solvent Selection : Use non-polar solvents (e.g., isooctane or toluene-nonane mixtures) to prevent degradation .

- Exact-Weight Packaging : Dispense standards with precision (±0.001 mg) and validate via certificates of analysis (CoA) .

- Storage : Store at ambient temperatures (>5°C) in amber vials to avoid photodegradation .

Advanced Questions

Q. How can researchers address matrix interference when quantifying octabromobiphenyl in complex polymer samples using GC-MS?

Matrix effects in polymers (e.g., plastics) require:

- Matrix-Matched Calibration : Spike analyte-free polymer extracts with CRMs to mimic sample matrices .

- Internal Standards : Use isotopically labeled analogs (e.g., -octabromobiphenyl) to correct for ion suppression .

- Clean-Up Optimization : Employ multilayer silica gel columns or gel permeation chromatography (GPC) to remove lipids and pigments .

Q. What factors influence the toxicokinetic modeling of octabromobiphenyl in mammalian systems?

Key parameters include:

- Tissue-Specific Partitioning : High affinity for adipose tissue due to log > 7.

- Biphasic Excretion : Rapid initial fecal elimination (<24 hours) followed by slow hepatic redistribution (>16 days) .

- Lactational Transfer : In cows, 11-day and 58-day half-lives in milk, reflecting mobilization from fat reserves .

Q. How does isomer-specific analysis improve the environmental monitoring of octabromobiphenyl compared to congener-sum approaches?

Isomer-specific analysis distinguishes co-eluting congeners (e.g., 2,2',3,3',4,4',5,5'- vs. 2,2',3,4,4',5,6-octabromobiphenyl) using high-resolution MS (HRMS) or orthogonal GC columns. This is critical because bromine substitution patterns drastically alter toxicity and bioaccumulation potential . For example, ortho-substituted isomers exhibit lower binding affinity to thyroid receptors compared to para-substituted analogs.

Q. Data Contradictions and Resolution

- Half-Life Variability : Discrepancies in half-life values between rats and cows highlight species-specific metabolic pathways. Rats primarily excrete via feces, while cows transfer PBBs to milk, complicating cross-species extrapolation .

- Analytical Recovery : Lower recoveries in polymer matrices (e.g., 70–80%) vs. environmental samples (90–95%) suggest the need for method validation across substrates .

Q. Methodological Recommendations

- For Environmental Studies : Combine GC-MS with HRMS for isomer differentiation and low detection limits (0.1 ng/g).

- For Toxicokinetics : Use radiolabeled -octabromobiphenyl to track metabolite formation in vivo.

Propriétés

IUPAC Name |

1,2,3,4-tetrabromo-5-(2,3,4,5-tetrabromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Br8/c13-5-1-3(7(15)11(19)9(5)17)4-2-6(14)10(18)12(20)8(4)16/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHYHNDNRLUQCEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Br)Br)Br)C2=CC(=C(C(=C2Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Br8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10987252 | |

| Record name | 2,3,4,5,2',3',4',5'-Octabromobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10987252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

785.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67889-00-3 | |

| Record name | Octabromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067889003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,5,2',3',4',5'-Octabromobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10987252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',4,4',5,5'-OCTABROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C87IGK9D50 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.